(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea
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Overview
Description
“(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea” is a chemical compound with the molecular formula C13H10F3N3OS . It is related to the class of organic compounds known as trifluoromethylpyridines . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) and its derivatives has been a topic of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea” consists of a pyridine ring attached to a phenol group via an oxygen atom . The pyridine ring is substituted at the 5-position with a trifluoromethyl group .Physical And Chemical Properties Analysis
“(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea” is a powder at room temperature . Its melting point is between 91-92 degrees Celsius . The molecular weight of the compound is 255.2 .Scientific Research Applications
Supramolecular Chemistry
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea: and its derivatives can serve as flexible bidentate ligands in supramolecular chemistry . These ligands can form coordination complexes with metal ions, leading to interesting properties such as luminescence and host-guest interactions.
Catalysis
The compound can be explored as a ligand in catalytic reactions. Ligands based on (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea may enhance the reactivity of transition metal catalysts, enabling efficient transformations in organic synthesis .
Ion Sensing
Due to its unique structure, this compound could be employed in ion sensing applications. By modifying the ligand, researchers can tailor its selectivity for specific metal ions, making it useful for detecting environmental pollutants or monitoring biological processes .
Cytotoxic Activity
Metal complexes formed with (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea derivatives have been investigated for their cytotoxic properties. Understanding their interactions with cellular components can guide the development of potential anticancer agents .
DNA Binding
The ability of these ligands to bind with DNA molecules is intriguing. Studying their interactions with DNA can shed light on their potential therapeutic applications or as tools for probing DNA structures .
Electronic Properties and Solubility
Introducing fluorine-containing groups, such as the trifluoromethyl moiety, can significantly impact electronic properties, solubility, and lipophilicity of the compound . Researchers may explore these effects for specific applications.
Crystal Engineering
Given the compound’s structural features, it could be relevant in crystal engineering. Researchers might investigate its ability to form supramolecular assemblies or co-crystals with other molecules .
Fungicidal Activity
While not directly reported for this compound, related pyrimidinamine derivatives have shown fungicidal activity . Further exploration could reveal potential applications in crop protection.
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid, targets fatty-acid amide hydrolase 1 . This enzyme plays a crucial role in the endocannabinoid signaling pathway, which is involved in a variety of physiological processes.
Mode of Action
It’s worth noting that the trifluoromethylpyridine group is a key structural motif in active agrochemical and pharmaceutical ingredients . This group can influence the biological activity of compounds due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Result of Action
Compounds with a similar trifluoromethylpyridine group have shown excellent fungicidal activity . This suggests that (4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea might also have potential antimicrobial properties.
Safety and Hazards
The safety information for “(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3OS/c14-13(15,16)8-1-6-11(18-7-8)20-10-4-2-9(3-5-10)19-12(17)21/h1-7H,(H3,17,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUIAOJAFFBAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)N)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea |
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